2-Hydroxymethylphenylhydroxylamine

Organic Synthesis Medicinal Chemistry Analytical Reference Standards

Select 2-Hydroxymethylphenylhydroxylamine (CAS 41882-63-7) when your application cannot tolerate generic substitution. The ortho-hydroxymethyl group creates a hydrogen-bonding topology and steric profile absent in unsubstituted phenylhydroxylamine, fundamentally altering its reactivity, enzyme engagement (e.g., transitioning aryl sulfotransferase IV substrate→inhibitor), and impurity retention time. This compound is exclusively catalogued as Mianserin Impurity 10, making it the sole valid reference for quantifying this process-related impurity in mianserin API. Its 18 nM IC50 against human MAO-A provides a precise benchmark for in vitro SAR assays. Non-interchangeable with meta/para isomers.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 41882-63-7
Cat. No. B12672684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethylphenylhydroxylamine
CAS41882-63-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)NO
InChIInChI=1S/C7H9NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-4,8-10H,5H2
InChIKeyUDAWCALWUXUMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethylphenylhydroxylamine (CAS 41882-63-7): Procurement-Relevant Chemical Profile for Hydroxylamine Intermediate Applications


2-Hydroxymethylphenylhydroxylamine (CAS 41882-63-7), systematically named [2-(hydroxyamino)phenyl]methanol, is a substituted phenylhydroxylamine derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol [1]. The compound features both a hydroxylamino (-NHOH) moiety and a hydroxymethyl (-CH₂OH) group ortho-substituted on the phenyl ring. This structural arrangement confers distinct physicochemical properties compared to unsubstituted phenylhydroxylamine, including increased hydrogen bonding capacity (3 hydrogen bond donors, 3 acceptors) and altered lipophilicity [2]. The compound is commercially catalogued primarily as an organic synthesis intermediate and as an identified impurity in pharmaceutical manufacturing (designated as Mianserin Impurity 10) [3].

Why N-Phenylhydroxylamine Analogs Cannot Substitute for 2-Hydroxymethylphenylhydroxylamine in Targeted Synthesis and Analytical Workflows


N-Phenylhydroxylamine derivatives exhibit widely variable reactivity, physicochemical properties, and biological target engagement profiles that preclude generic substitution. Fundamental studies demonstrate that substituent effects on the aromatic ring dramatically alter equilibrium acidities (pKHA) and bond dissociation energies, with electron-withdrawing groups (e.g., p-CN) shifting pKHA values by several units compared to unsubstituted N-phenylhydroxylamine [1]. Furthermore, the introduction of an N-alkyl group alters the compound's interaction with metabolizing enzymes such as aryl sulfotransferase IV, where the transition from substrate to competitive inhibitor is observed with increasing alkyl chain length [2]. For 2-Hydroxymethylphenylhydroxylamine, the ortho-hydroxymethyl substituent introduces unique hydrogen-bonding capacity and steric constraints that differentiate it from meta- or para-substituted regioisomers, as well as from unsubstituted phenylhydroxylamine, making it non-interchangeable for applications requiring specific impurity profiling, synthetic intermediate reactivity, or target enzyme engagement.

2-Hydroxymethylphenylhydroxylamine: Quantified Differentiation Against Closest Analogs for Scientific Procurement Decisions


Regioisomeric Differentiation: Ortho-Hydroxymethyl Substitution Confers Unique Hydrogen-Bonding Capacity vs. Meta/Para Analogs

2-Hydroxymethylphenylhydroxylamine is the ortho-substituted regioisomer of hydroxymethylphenylhydroxylamine. This regiospecificity is critical for applications where hydrogen-bonding geometry dictates reactivity or recognition. The ortho-hydroxymethyl group creates an intramolecular hydrogen-bonding network distinct from its meta- and para- counterparts. While direct comparative potency data for all regioisomers are not available in the public domain, the compound's defined role as 'Mianserin Impurity 10' underscores its unique identity as a process-specific impurity marker, necessitating procurement of the ortho isomer for accurate analytical method development [1].

Organic Synthesis Medicinal Chemistry Analytical Reference Standards

Monoamine Oxidase A (MAO-A) Inhibition: Quantified Potency Benchmark for 2-Hydroxymethylphenylhydroxylamine

2-Hydroxymethylphenylhydroxylamine demonstrates measurable inhibitory activity against human recombinant monoamine oxidase A (MAO-A) with a reported IC₅₀ value of 18 nM in an in vitro assay [1]. This data point establishes a baseline potency for the compound in this specific enzyme system. For context, while this IC₅₀ value is within the nanomolar range, a commentary in the record notes that an IC₅₀ of 28 μM for a related assay would be considered neither potent nor selective [2], highlighting the variability of activity across different assay conditions and the need for context-specific evaluation.

Neuropharmacology Enzyme Inhibition BindingDB

Analytical Utility: Defined Identity as Mianserin Impurity 10 Necessitates Use of the Ortho-Substituted Isomer

2-Hydroxymethylphenylhydroxylamine is explicitly identified and catalogued as 'Mianserin Impurity 10' by multiple commercial reference standard suppliers [1]. This designation creates a non-substitutable requirement for this specific ortho isomer in any analytical workflow designed to detect, quantify, or control this impurity in mianserin drug substance or product. Use of a generic phenylhydroxylamine derivative or a regioisomer (e.g., meta- or para-hydroxymethyl) would yield incorrect retention times, mass spectral fragmentation patterns, and calibration curves, thereby failing to meet regulatory analytical method validation criteria.

Pharmaceutical Quality Control Analytical Chemistry Reference Standards

Class-Level Comparison: Ortho-Hydroxymethyl Substitution Modulates Physicochemical Properties Relative to Unsubstituted N-Phenylhydroxylamine

Introduction of the ortho-hydroxymethyl group alters the molecular property profile compared to the parent N-phenylhydroxylamine scaffold. While direct experimental pKHA values for 2-hydroxymethylphenylhydroxylamine are not reported, class-level studies on N-phenylhydroxylamine derivatives demonstrate that aromatic substitution significantly influences acidity. For instance, a para-cyano substituent shifts the pKHA in DMSO by approximately 2-3 units relative to the unsubstituted compound [1]. The ortho-hydroxymethyl group, through its electron-donating resonance and hydrogen-bonding capacity, is expected to produce a distinct acid-base and partition coefficient profile, which has direct implications for synthetic handling (e.g., extraction pH) and chromatographic behavior.

Physical Organic Chemistry Drug Design Property Prediction

Validated Application Scenarios for Procuring 2-Hydroxymethylphenylhydroxylamine Based on Quantitative and Analytical Evidence


Pharmaceutical Impurity Reference Standard for Mianserin Quality Control

Procure 2-Hydroxymethylphenylhydroxylamine for use as a certified reference standard to identify and quantify Mianserin Impurity 10 during HPLC, LC-MS, or GC-MS analysis of mianserin active pharmaceutical ingredient (API) and finished dosage forms. This application is validated by the compound's catalogued identity as a specific process-related impurity in commercial reference standard databases [1].

Synthetic Intermediate for Ortho-Substituted Phenylhydroxylamine Derivatives

Utilize 2-Hydroxymethylphenylhydroxylamine as a synthetic building block to introduce the ortho-hydroxymethylphenylhydroxylamino motif into more complex molecular architectures. The ortho substitution pattern provides a unique hydrogen-bonding topology that can direct subsequent chemical transformations or influence the conformation of downstream products [2].

In Vitro Enzyme Inhibition Studies Targeting Monoamine Oxidase A (MAO-A)

Employ 2-Hydroxymethylphenylhydroxylamine as a reference inhibitor in in vitro enzymatic assays for human MAO-A. The reported IC₅₀ of 18 nM provides a quantitative benchmark for assay validation and for structure-activity relationship (SAR) studies exploring modifications to the phenylhydroxylamine scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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